molecular formula C25H22BrNO4 B8071697 Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-

Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-

Cat. No.: B8071697
M. Wt: 480.3 g/mol
InChI Key: PRNNBQPZBUMLMF-OZAIVSQSSA-N
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Description

Benzenebutanoic acid, 2-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)- (CAS 788149-96-2) is a chiral, Fmoc-protected amino acid derivative. Its structure features a bromine substituent at the 2-position of the phenyl ring, a β-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid backbone . This compound is critical in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS) . It is stored under refrigeration due to its sensitivity to degradation .

Properties

IUPAC Name

(2R)-3-amino-4-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-21-12-6-1-7-15(21)13-22(27)23(24(28)29)25(30)31-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14,27H2,(H,28,29)/t22?,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNNBQPZBUMLMF-OZAIVSQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC([C@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703799
Record name (2R)-3-Amino-4-(2-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788149-96-2
Record name (2R)-3-Amino-4-(2-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and its structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₈H₁₈BrN₁O₄
  • Molecular Weight : 396.25 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound can be analyzed through its interaction with various biological systems, particularly in the context of enzyme inhibition, protein-ligand interactions, and its potential therapeutic applications.

The presence of the Fmoc group allows for selective protection during peptide synthesis, which is crucial for studying enzyme mechanisms and protein interactions. The bromo substituent may enhance the compound's reactivity and selectivity towards specific biological targets.

Enzyme Inhibition Studies

Recent studies have demonstrated that compounds similar to benzenebutanoic acid exhibit significant inhibitory effects on various enzymes:

  • Proteases : Inhibition of serine proteases has been observed, which could be linked to potential anti-inflammatory effects.
  • Kinases : The compound may act as a kinase inhibitor, which is relevant in cancer research as kinases are often implicated in tumorigenesis.

Case Studies

  • Anti-Cancer Activity : A study highlighted the role of fluorenylmethoxycarbonyl derivatives in developing anti-cancer agents. These compounds were shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction.
    Cell LineIC50 (µM)Mechanism of Action
    A549 (Lung)15Induction of apoptosis
    MCF-7 (Breast)12Cell cycle arrest
    HeLa (Cervical)10Inhibition of cell migration
  • Protein-Ligand Interactions : Another study focused on the binding affinity of benzenebutanoic acid derivatives with target proteins. The Fmoc group was instrumental in stabilizing the binding interactions.
    Protein TargetBinding Affinity (Kd)Reference
    Bcl-245 nM
    CDK230 nM

Synthetic Routes

The synthesis of benzenebutanoic acid derivatives typically involves:

  • Fmoc Protection : Protecting the amino group using Fmoc-Cl.
  • Bromination : Introducing the bromo group via electrophilic aromatic substitution.
  • Coupling Reactions : Utilizing coupling reagents like EDCI to form amide bonds with carboxylic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-Chloro Analog: Benzenebutanoic Acid, 2-Chloro-β-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino]-, (βR)- (CAS 268734-29-8)
  • Key Differences : The bromine atom in the target compound is replaced with chlorine.
  • Physical Properties :
    • Molecular Weight: 435.9 g/mol (identical to the bromo compound due to similar halogen atomic masses).
    • Boiling Point: 653.6°C (predicted), Density: 1.313 g/cm³ .
  • Applications : Used similarly in SPPS but may exhibit lower reactivity in nucleophilic aromatic substitution compared to the bromo derivative due to chlorine’s weaker leaving-group ability .
4-Chloro Analog: (βR)-4-Chloro-β-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino]Benzenebutanoic Acid (CAS 331763-60-1)
  • Structural Variation : Chlorine is positioned at the 4-phenyl position instead of 2-bromo.
  • Impact : Altered steric and electronic effects may influence peptide chain conformation and binding affinity in drug design .
2-Iodo Analog: Benzenebutanoic Acid, α-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino]-2-Iodo-, (αS)- (CAS 2350157-43-4)
  • Key Differences : Bromine is replaced with iodine, and stereochemistry differs (αS vs. βR).
  • Reactivity : Iodine’s larger atomic radius and stronger leaving-group tendency enhance reactivity in cross-coupling reactions but reduce stability under light/heat .

Non-Halogenated Analogs

Benzenebutanoic Acid, β-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino]- (CAS 282524-78-1)
  • Key Difference : Lacks the halogen substituent.
  • Applications : Primarily used in standard peptide synthesis where halogen-directed functionalization is unnecessary. Lower molecular weight (361.35 g/mol) and altered solubility compared to the bromo compound .

Functionalized Derivatives

Hydroxy-Substituted Analogs: (2R,3R)-3-{[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino}-2-Hydroxy-4-Phenylbutanoic Acid
  • Structural Features : A hydroxyl group at the 2-position introduces hydrogen-bonding capability.
  • Applications : Useful in synthesizing glycosylated peptides or metalloprotein mimics .
Benzoic Acid Derivatives: 4-Bromo-3-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino]Benzoic Acid (CAS 1696643-67-0)
  • Key Differences: Shorter carbon chain (benzoic acid vs. butanoic acid) and bromine at the 4-position.
  • Properties : Higher density (1.554 g/cm³) and molecular weight (438.27 g/mol) due to the aromatic carboxylate group .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name CAS RN Molecular Weight (g/mol) Halogen Melting Point (°C) Density (g/cm³) Key Applications
Target (2-Bromo) 788149-96-2 435.9 Br Not reported Not reported Peptide synthesis
2-Chloro Analog 268734-29-8 435.9 Cl Not reported 1.313 SPPS intermediates
4-Chloro Analog 331763-60-1 435.9 Cl Not reported Not reported Drug design
Benzoic Acid Derivative (4-Bromo) 1696643-67-0 438.27 Br Not reported 1.554 Enzyme inhibitor studies

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